molecular formula C21H28N6OS B2412117 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 941941-90-8

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2412117
CAS No.: 941941-90-8
M. Wt: 412.56
InChI Key: YJRGMFATSFQFSC-UHFFFAOYSA-N
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Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound with complex chemical structure, often studied for its potential applications in various scientific fields. This compound falls under the category of heterocyclic compounds, known for their diverse chemical properties and biological activities.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6OS/c1-14(2)12-23-19-17-13-24-27(20(17)26-21(25-19)29-4)9-8-22-18(28)11-16-7-5-6-15(3)10-16/h5-7,10,13-14H,8-9,11-12H2,1-4H3,(H,22,28)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRGMFATSFQFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C3=NC(=NC(=C3C=N2)NCC(C)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide involves multiple steps, often starting with the preparation of key intermediates. One common method includes:

  • Formation of pyrazolo[3,4-d]pyrimidine core: : This is typically achieved through a cyclization reaction involving hydrazines and cyanopyrimidines under reflux conditions.

  • Introduction of isobutylamino and methylthio groups: : These functional groups are added via substitution reactions using appropriate alkylating agents under controlled temperature and pH.

  • Attachment of N-(2-(m-tolyl)acetamide) moiety: : This is usually accomplished through a coupling reaction involving amide formation, catalyzed by agents such as EDCI or DCC.

Industrial Production Methods

Industrial-scale production may adopt similar synthetic pathways but optimized for higher yields and cost-effectiveness. Process optimization often includes solvent selection, reaction time, temperature control, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, affecting primarily the methylthio group.

  • Reduction: : Reduction can be carried out using agents like lithium aluminum hydride, targeting the pyrazolo[3,4-d]pyrimidine core.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the isobutylamino and methylthio positions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents at room temperature.

  • Reduction: : Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

  • Substitution: : Nucleophiles like amines or thiols in polar solvents.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Substituted pyrazolo[3,4-d]pyrimidines with varied functional groups.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of other heterocyclic compounds, aiding in the development of new materials with unique chemical properties.

Biology

In biological research, it is investigated for its potential inhibitory effects on specific enzymes, due to its structural similarity to known enzyme inhibitors.

Medicine

The compound’s potential as a pharmacophore is explored in medicinal chemistry, particularly for its role in designing new drugs targeting various biological pathways.

Industry

In the industrial sector, its derivatives are studied for applications in material science, such as the development of new polymers and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. Its mechanism often involves binding to the active site of enzymes, inhibiting their function and thus modulating biochemical pathways. The pathways affected depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide stands out due to its unique combination of functional groups, enhancing its chemical reactivity and biological activity. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine derivatives with different substituents.

  • Compounds with similar amide linkages but different core structures.

This compound’s uniqueness lies in its specific structure that combines features from various other heterocyclic compounds, giving it distinct properties suitable for diverse applications in scientific research and industry.

Biological Activity

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H28N6O3S
  • Molecular Weight : 444.6 g/mol
  • CAS Number : 941896-51-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways within cells. Detailed studies on its binding affinity and biological assays are essential to elucidate its precise mechanism of action.

Biological Activities

  • Anticancer Activity :
    • Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468) .
    • In a comparative study, certain analogs demonstrated superior activity compared to established EGFR inhibitors like gefitinib .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, benzamide derivatives have shown promise as RET kinase inhibitors, which are crucial in certain types of cancers .
  • Anti-inflammatory Properties :
    • Preliminary research suggests that this compound may also possess anti-inflammatory properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds with similar structural motifs to this compound exhibited potent inhibitory effects on tumor cell proliferation. The study utilized various cancer cell lines and demonstrated dose-dependent responses .

Study 2: Kinase Inhibition

Another research focused on a series of benzamide derivatives highlighted their potential as RET kinase inhibitors. The study reported that certain compounds significantly inhibited RET kinase activity in vitro and reduced cell proliferation in RET-driven cancers . This suggests a potential pathway through which this compound could exert its anticancer effects.

Data Summary

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against MCF-7 and MDA-MB-468
Enzyme InhibitionInhibition of RET kinase
Anti-inflammatoryPreliminary indications; further studies needed

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Thiolation : Introduction of the methylthio group at position 6 using thiourea or Lawesson’s reagent under reflux .
  • Alkylation : Reaction with isobutylamine to functionalize position 4, requiring anhydrous conditions and catalysts like K2_2CO3_3 .
  • Acetamide coupling : The final ethyl-2-(m-tolyl)acetamide side chain is attached via nucleophilic substitution or amide bond formation .
    • Characterization : Intermediates are validated using 1^1H/13^{13}C NMR (to confirm regioselectivity) and LC-MS (to assess purity >95%) .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

  • Primary methods :

  • NMR spectroscopy : Resolves structural ambiguities, e.g., distinguishing pyrazolo-pyrimidine regioisomers .
  • HPLC : Quantifies purity (>98% for pharmacological assays) using C18 columns and acetonitrile/water gradients .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

  • Case study : Analog compounds with modified isobutylamino or methylthio groups show divergent kinase inhibition profiles .
  • Approach :

  • Comparative SAR analysis : Systematically vary substituents (e.g., replace isobutylamino with propylamino) and assay against target kinases (e.g., JAK2, EGFR) .
  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .
  • Statistical rigor : Apply multivariate analysis to account for assay variability (e.g., cell-line specificity, ATP concentrations) .

Q. What computational strategies are effective for predicting the binding mode of this compound with kinase targets?

  • Protocol :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target kinases (e.g., PDB: 4HJO for JAK2) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the pyrazolo-pyrimidine core in the ATP-binding pocket .
  • Free energy calculations : Apply MM/GBSA to rank binding affinities of analogs and validate against experimental IC50_{50} values .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

  • Key parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require low temperatures (<0°C) to prevent racemization .
  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig couplings to improve C-N bond formation efficiency .
  • Process monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and minimize byproduct formation .

Q. What strategies mitigate off-target effects in cellular assays for this compound?

  • Experimental design :

  • Counter-screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs .
  • Proteome-wide profiling : Use affinity-based pulldown assays with clickable probes (e.g., alkyne-tagged analogs) and quantitative MS to detect non-kinase targets .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, which may indirectly reduce off-target exposure .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 09) to resolve structural ambiguities .
  • Contradiction management : When SAR data conflict, employ orthogonal assays (e.g., enzymatic vs. cellular IC50_{50}) to rule out assay-specific artifacts .
  • Ethical sourcing : Prioritize PubChem or peer-reviewed synthetic protocols over commercial catalogs to ensure reproducibility .

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